Arc 239 dihydrochloride (2-[2-[4-(o-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione dihydrochloride) is a synthetic compound primarily employed in scientific research to investigate the functions of α2-adrenoceptors. [] Initially developed as a potential pharmaceutical agent, it gained significant attention for its ability to selectively target the α2B/C subtypes of α2-adrenoceptors. [, ] This selectivity makes it a valuable tool for dissecting the roles of specific α2-adrenoceptor subtypes in various physiological processes. [, ]
Arc 239 dihydrochloride originates from research into adrenergic receptor antagonists. It is categorized under the broader class of α-adrenoceptor antagonists, specifically targeting the α2B subtype. This compound has garnered attention for its potential applications in modulating neurotransmitter release and influencing cardiovascular and central nervous system functions .
The synthesis of Arc 239 dihydrochloride involves several intricate steps, primarily focused on constructing its isoquinoline core structure. The following outlines the key stages in its synthesis:
In industrial settings, the synthesis is optimized for scalability, involving automated reactors and stringent control over reaction conditions. Techniques like crystallization and chromatography are employed to ensure high purity and yield of the final product.
Arc 239 dihydrochloride features a complex molecular structure characterized by its isoquinoline backbone, which contributes to its pharmacological activity. The compound's molecular formula is C20H24Cl2N2O2, with a molecular weight of approximately 397.33 g/mol.
Arc 239 dihydrochloride participates in various chemical reactions primarily involving substitution due to its reactive functional groups:
The products formed from these reactions depend on specific reagents and conditions used, leading to various substituted isoquinoline derivatives or modifications of functional groups on the isoquinoline ring .
Arc 239 dihydrochloride acts primarily as a selective antagonist for α2B adrenoceptors:
Arc 239 dihydrochloride exhibits several notable physical and chemical properties:
Arc 239 dihydrochloride has several scientific applications due to its pharmacological properties:
Adrenoceptors (ARs) are G protein-coupled receptors (GPCRs) classified into α1, α2, and β types, each with three subtypes (α2A, α2B, α2C). The α2-ARs regulate neurotransmitter release via inhibitory feedback loops in sympathetic and central nervous systems. ARC 239 dihydrochloride (2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride) is a selective α2B-antagonist critical for delineating subtype-specific functions. Its development addressed a key challenge in receptor pharmacology: isolating α2B responses from other subtypes with overlapping ligand affinities [1] [8].
The quest for subtype-selective α2-AR antagonists began in the 1980s following the cloning of three genetically distinct subtypes (α2A, α2B, α2C). Early antagonists like yohimbine exhibited poor selectivity, complicating functional studies. ARC 239 emerged from systematic screening by Boehringer Ingelheim in 1988, representing a breakthrough in α2B-targeted pharmacology [1] [5]. Key milestones include:
Table 1: Evolution of α2-Adrenoceptor Antagonists
Year | Compound | Primary Selectivity | Key Advancement |
---|---|---|---|
1980 | Yohimbine | Non-selective | First-generation antagonist; limited subtype resolution |
1988 | ARC 239 | α2B-selective | Enabled functional isolation of α2B responses |
1992 | BRL 44408 | α2A-selective | Resolved presynaptic vs. peripheral α2A functions |
2000s | JP 1302 | α2C-selective | Clarified α2C roles in mood disorders |
Table 2: Comparative Binding Affinities (Ki) of ARC 239
Tissue/Cell Model | Receptor Subtype | Ki (nM) | Ligand Used |
---|---|---|---|
Rat neonatal lung | α2B | 7.7 | [³H]RX821002 |
Human COS-C2 cells | α2B | 2.67 | [³H]Rauwolscine |
Rat cerebellum | α2A | 961 | [³H]MK912 |
Human Y79 cells | α2C | 60.2 | [³H]Rauwolscine |
Rat brain cortex | 5-HT1A | 63.1 | [³H]8-OH-DPAT |
The α2B subtype exhibits unique physiological and signaling properties distinct from α2A and α2C. ARC 239’s selectivity enables exploration of three key theoretical domains:
Table 3: Subtype-Sependent Signaling Pathways Modulated by ARC 239
Signaling Pathway | α2B Effect (ARC 239-Sensitive) | α2A/α2C Contrast |
---|---|---|
cAMP Inhibition | Blocked via Gi/o | Shared with α2A/α2C |
L-type Ca²⁺ Current | Suppressed in cardiomyocytes | Not α2A-mediated [6] |
Platelet Aggregation | Inhibited via P2Y12 crosstalk | α2A dominates vasoconstriction |
Table 4: Functional Effects of ARC 239 in Disease Models
Physiological System | ARC 239 Effect | Implication |
---|---|---|
Cardiac Muscle | Blocks ICaL suppression | Protects against Ca²⁺ overload in heart failure |
Platelets | Inhibits agonist-induced aggregation | Novel anti-thrombotic mechanism |
Gastric Mucosa | Antagonizes α2-agonist protection | Confirms α2B/α2C role in mucosal defense |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7